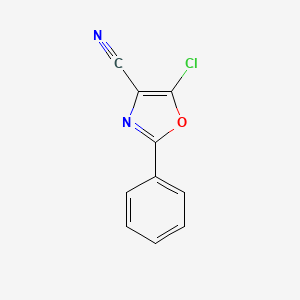

4-Oxazolecarbonitrile, 5-chloro-2-phenyl-

Description

Significance of Oxazole (B20620) Heterocycles in Modern Organic Synthesis

Oxazole heterocycles, five-membered aromatic rings containing one oxygen and one nitrogen atom, are integral to modern organic synthesis. bioorganica.com.uabioorganica.com.ua Their unique electronic properties and versatile reactivity make them valuable building blocks for the construction of more complex molecular architectures. The oxazole ring is a common motif in numerous natural products and pharmacologically active compounds, underscoring its importance in drug discovery and development. researchgate.net Synthetic chemists have developed a multitude of methods for the preparation of oxazoles, allowing for the introduction of a wide range of substituents and functionalities. bioorganica.com.ua This chemical tractability enables the fine-tuning of the steric and electronic properties of oxazole-containing molecules, a crucial aspect in the design of new therapeutic agents and functional materials.

Overview of Halogenated Oxazoles in Contemporary Chemical Research

The introduction of halogen atoms onto the oxazole ring significantly modulates its chemical reactivity and biological activity. Halogenated oxazoles serve as versatile intermediates in cross-coupling reactions, providing a means to introduce new carbon-carbon and carbon-heteroatom bonds. nih.gov This has profound implications for the synthesis of novel compounds with diverse substitution patterns. Furthermore, the presence of a halogen, such as chlorine, can influence the conformation and binding affinity of a molecule to its biological target. scispace.com In contemporary chemical research, halogenated oxazoles are actively investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.net The specific placement of the halogen atom on the oxazole ring can have a pronounced effect on the molecule's properties, making the study of regioisomers a key area of investigation.

Importance of Carbonitrile Functionalization in Diverse Heterocyclic Systems

The carbonitrile (cyano) group is a highly versatile functional group in the realm of heterocyclic chemistry. scbt.com Its strong electron-withdrawing nature can significantly influence the electronic distribution within a heterocyclic ring, affecting its reactivity and physical properties. The nitrile group can also participate in a variety of chemical transformations, serving as a precursor to other functional groups such as carboxylic acids, amides, and amines. scbt.com In medicinal chemistry, the introduction of a carbonitrile moiety can enhance the metabolic stability of a drug candidate and improve its binding interactions with target proteins. google.com The functionalization of diverse heterocyclic systems with carbonitrile groups is a widely employed strategy in the development of new pharmaceuticals and agrochemicals.

Specific Research Context and Potential of 4-Oxazolecarbonitrile, 5-chloro-2-phenyl-

The compound 4-Oxazolecarbonitrile, 5-chloro-2-phenyl- emerges at the intersection of these key chemical themes. The presence of the 2-phenyl group, the 5-chloro substituent, and the 4-carbonitrile functionality on the oxazole core suggests a molecule with significant potential as a synthetic intermediate and a candidate for biological evaluation. Research into closely related structures, such as 4-cyano-2-phenyl-1,3-oxazole-5-sulfonamides, has highlighted the potential of this scaffold in the development of anticancer agents. bioorganica.com.ua The specific combination of substituents in 4-Oxazolecarbonitrile, 5-chloro-2-phenyl- offers a unique electronic and steric profile that warrants further investigation. Its potential applications could span from medicinal chemistry, as a core for novel therapeutics, to materials science, as a building block for functional organic materials. The synthesis and reactivity of this compound are of considerable interest to researchers seeking to expand the chemical space of functionalized oxazoles.

While specific experimental data for 4-Oxazolecarbonitrile, 5-chloro-2-phenyl- is not extensively reported in publicly available literature, its chemical properties can be inferred from related compounds. The following table provides a summary of key identifiers for this compound.

| Property | Value |

| IUPAC Name | 5-chloro-2-phenyl-1,3-oxazole-4-carbonitrile |

| Molecular Formula | C10H5ClN2O |

| Molecular Weight | 204.62 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=C(O2)C#N)Cl |

| InChI Key | YWGYQJNYWWNLQW-UHFFFAOYSA-N |

Structure

3D Structure

Properties

CAS No. |

96285-99-3 |

|---|---|

Molecular Formula |

C10H5ClN2O |

Molecular Weight |

204.61 g/mol |

IUPAC Name |

5-chloro-2-phenyl-1,3-oxazole-4-carbonitrile |

InChI |

InChI=1S/C10H5ClN2O/c11-9-8(6-12)13-10(14-9)7-4-2-1-3-5-7/h1-5H |

InChI Key |

YROWVLHJEDTTBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(O2)Cl)C#N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Oxazolecarbonitrile, 5 Chloro 2 Phenyl

Exploration of Electrophilic and Nucleophilic Substitution Reactions on the Oxazole (B20620) Ring System

The reactivity of the oxazole ring in 4-Oxazolecarbonitrile, 5-chloro-2-phenyl- is significantly influenced by the electronic nature of its substituents. Generally, oxazole rings are considered electron-rich aromatic systems, susceptible to electrophilic attack. However, the presence of the strongly electron-withdrawing carbonitrile group at the C4 position and the chloro group at the C5 position deactivates the ring towards electrophilic substitution. Electrophilic attack, if forced, would likely occur at the C4 position after a potential dearomatization-rearomatization sequence, though such reactions are not commonly favored.

Conversely, the electron-deficient nature of the ring, particularly at the C2 and C5 positions, makes it a target for nucleophilic attack. While nucleophilic substitution on the oxazole ring itself is relatively rare, the presence of a good leaving group, such as the chloro substituent at C5, facilitates such reactions. Studies on analogous 2-aryl-5-chloro-1,3-oxazole-4-carboxamides have demonstrated the reactivity of the C5-chloro group towards various N-, O-, and S-nucleophiles. researchgate.net This suggests that 4-Oxazolecarbonitrile, 5-chloro-2-phenyl- would readily undergo nucleophilic substitution at the C5 position, displacing the chloride with a variety of nucleophiles.

The general order of reactivity for nucleophilic substitution on the oxazole ring is C2 > C5 > C4. semanticscholar.org However, in this specific molecule, the presence of the chloro group at C5 makes this position the primary site for nucleophilic substitution.

Reactivity Profile of the Carbonitrile Group: Investigations into Hydrolysis, Reduction, and Cycloaddition Reactions

The carbonitrile group at the C4 position is a key functional handle for further molecular elaboration. Its reactivity is a focal point for introducing diverse functionalities.

Hydrolysis: The carbonitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or carboxamide. For instance, studies on (Z)-4-benzylidene-2-(substituted phenyl)oxazol-5(4H)-ones have detailed the kinetics of base-catalyzed hydrolysis. researchgate.net While a direct study on 4-Oxazolecarbonitrile, 5-chloro-2-phenyl- is not available, it is expected to undergo similar transformations to afford 5-chloro-2-phenyl-4-oxazolecarboxylic acid or 5-chloro-2-phenyl-4-oxazolecarboxamide, depending on the reaction conditions.

Reduction: The nitrile functionality is readily reducible to a primary amine. Common reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed to convert the carbonitrile group into an aminomethyl group, yielding (5-chloro-2-phenyl-oxazol-4-yl)methanamine. This transformation provides a valuable entry point for the synthesis of more complex derivatives.

Cycloaddition Reactions: The carbonitrile group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. For example, 1,3-dipolar cycloaddition reactions with azides can lead to the formation of tetrazole derivatives. While specific examples with 4-Oxazolecarbonitrile, 5-chloro-2-phenyl- are not extensively documented, the general reactivity of nitriles in such transformations is well-established.

Transformations Involving the Chloro Substituent: Halogen Exchange and Cross-Coupling Methodologies

The chloro substituent at the C5 position is a versatile handle for introducing molecular diversity through various substitution and coupling reactions.

Halogen Exchange: The chloro group can be replaced by other halogens, such as fluoro, bromo, or iodo, through halogen exchange reactions. These reactions are typically facilitated by a halide source, such as a metal halide, and can be crucial for tuning the electronic properties of the molecule or for preparing substrates for subsequent cross-coupling reactions where iodide or bromide might be more reactive.

Cross-Coupling Methodologies: The C5-chloro atom serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the 5-chlorooxazole with an organoboron reagent in the presence of a palladium catalyst and a base. This methodology can be used to introduce a wide range of aryl, heteroaryl, or alkyl groups at the C5 position. The Suzuki-Miyaura coupling is widely used for the synthesis of biaryl compounds and has been successfully applied to various heterocyclic systems. mdpi.comresearchgate.net

Heck-Mizoroki Reaction: The Heck reaction involves the palladium-catalyzed coupling of the 5-chlorooxazole with an alkene. organic-chemistry.orgmdpi.com This reaction is a valuable method for the synthesis of substituted alkenes and has been applied to a variety of heterocyclic substrates.

Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon triple bond by reacting the 5-chlorooxazole with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org The Sonogashira coupling is a powerful tool for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds.

The following table summarizes representative cross-coupling reactions applicable to 4-Oxazolecarbonitrile, 5-chloro-2-phenyl-.

| Coupling Reaction | Reagent | Catalyst/Conditions | Product |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | 5-Aryl-2-phenyl-4-oxazolecarbonitrile |

| Heck-Mizoroki | Alkene | Pd catalyst, Base | 5-Alkenyl-2-phenyl-4-oxazolecarbonitrile |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-2-phenyl-4-oxazolecarbonitrile |

Influence of the Phenyl Substituent on the Overall Aromatic Reactivity and Stability of the Oxazole Core

The phenyl group at the C2 position exerts a significant influence on the electronic properties and, consequently, the reactivity and stability of the oxazole ring. The phenyl ring is conjugated with the oxazole core, which can lead to delocalization of electron density.

The phenyl group is generally considered to be weakly electron-withdrawing by induction and can be either electron-donating or electron-withdrawing by resonance, depending on the nature and position of any substituents on the phenyl ring itself. In the case of an unsubstituted phenyl group, its electronic effect on the oxazole ring is a combination of these factors.

Furthermore, the phenyl group can sterically hinder attack at the adjacent C2 position. However, since the primary sites for electrophilic and nucleophilic attack are typically C4/C5 and C2/C5 respectively, the steric bulk of the C2-phenyl group is more likely to influence the approach of reagents to the C5 position in certain reaction geometries.

Mechanistic Studies of Derivatization and Functionalization Reactions

Understanding the reaction mechanisms involved in the derivatization of 4-Oxazolecarbonitrile, 5-chloro-2-phenyl- is crucial for optimizing reaction conditions and predicting product outcomes.

Nucleophilic Aromatic Substitution (SNAAr): The nucleophilic substitution at the C5 position likely proceeds through a standard SNAr mechanism. This involves the addition of a nucleophile to the electron-deficient C5 carbon, forming a resonance-stabilized Meisenheimer-type intermediate. The subsequent departure of the chloride leaving group restores the aromaticity of the oxazole ring. The rate of this reaction is influenced by the nucleophilicity of the attacking species and the stability of the intermediate.

Palladium-Catalyzed Cross-Coupling: The mechanisms of the Suzuki-Miyaura, Heck, and Sonogashira reactions are well-established and involve a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination. The specific ligands on the palladium catalyst play a crucial role in the efficiency and selectivity of these transformations. For instance, in the Suzuki-Miyaura coupling of nitrogen-rich heterocycles, the choice of phosphine (B1218219) ligands and the palladium precatalyst can be critical to overcome potential catalyst inhibition by the substrate. nih.gov

Nitrile Transformations: The hydrolysis of the carbonitrile group proceeds through nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, followed by tautomerization and further hydrolysis of the resulting amide intermediate. The reduction of the nitrile with metal hydrides involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond.

Theoretical and Computational Chemistry Studies of 4 Oxazolecarbonitrile, 5 Chloro 2 Phenyl

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical calculations are fundamental in computational chemistry for predicting molecular properties. Methods like Density Functional Theory (DFT) and ab initio calculations would be employed to model the behavior of 4-Oxazolecarbonitrile, 5-chloro-2-phenyl-. DFT, particularly with functionals like B3LYP, is often used for its balance of accuracy and computational cost in studying organic molecules.

Geometry Optimization and Conformational Landscape Analysis

The first step in a computational study would be to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process identifies the lowest energy arrangement of the atoms. A conformational analysis would also be necessary to explore different spatial arrangements (conformers) arising from the rotation around single bonds, such as the bond connecting the phenyl group to the oxazole (B20620) ring. The relative energies of these conformers would be calculated to identify the most stable, or ground-state, conformation.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Related Energy Gaps

Analysis of the electronic structure provides insights into the reactivity and electronic properties of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Property | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: This table is for illustrative purposes as specific data for 4-Oxazolecarbonitrile, 5-chloro-2-phenyl- is not available.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. The MEP map would identify regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. For 4-Oxazolecarbonitrile, 5-chloro-2-phenyl-, the nitrogen atom of the oxazole ring and the cyano group would likely be regions of negative potential, while the hydrogen atoms of the phenyl group would be areas of positive potential.

In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties.

NMR: Theoretical calculations of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts are valuable for confirming the molecular structure.

IR: The vibrational frequencies from Infrared (IR) spectroscopy can be calculated to help assign experimental spectra and understand the molecule's vibrational modes.

UV-Vis: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the Ultraviolet-Visible (UV-Vis) spectrum.

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry can be used to model potential chemical reactions involving 4-Oxazolecarbonitrile, 5-chloro-2-phenyl-. By calculating the energies of reactants, products, and intermediates, a reaction pathway can be mapped out. A key aspect of this is locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction.

Molecular Dynamics Simulations for Investigating Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. For 4-Oxazolecarbonitrile, 5-chloro-2-phenyl-, MD simulations could be used to study its conformational flexibility in different environments, such as in a solvent or interacting with a biological target. These simulations provide a dynamic picture of the molecule's behavior and can reveal important information about its intermolecular interactions.

Establishment of Structure-Reactivity Relationships and Predictive Chemical Modeling

While specific, dedicated computational studies on 4-Oxazolecarbonitrile, 5-chloro-2-phenyl- are not extensively detailed in publicly available literature, its structure-reactivity relationships can be reliably established through the application of well-understood principles of heterocyclic chemistry and computational modeling techniques frequently applied to oxazole derivatives. mdpi.comresearchgate.net Predictive models for the reactivity of such substituted heterocycles are typically built using a combination of theoretical calculations and quantitative structure-activity relationship (QSAR) studies. nih.govresearchgate.net

The chemical behavior of 4-Oxazolecarbonitrile, 5-chloro-2-phenyl- is fundamentally governed by the electronic properties of the oxazole ring, which are significantly modulated by its three substituents: a phenyl group at position C2, a carbonitrile group at C4, and a chlorine atom at C5.

Phenyl Group (C2): The phenyl ring can exert both inductive and resonance effects, influencing the electron density of the oxazole system. Its presence is crucial in the molecular architecture of many biologically active oxazoles. rsc.org

Carbonitrile Group (C4): The nitrile (-CN) group is a strong electron-withdrawing group due to both induction and resonance. Its placement at C4 significantly lowers the electron density of the ring, impacting its susceptibility to electrophilic and nucleophilic attacks.

Chloro Group (C5): The chlorine atom is an electronegative element that exerts a strong electron-withdrawing inductive effect, further deactivating the ring towards electrophilic substitution. It can also participate, to a lesser extent, in resonance by donating a lone pair of electrons.

The general reactivity of the oxazole ring involves electrophilic substitution, which typically occurs at the C5 position. tandfonline.com However, the presence of the electron-withdrawing chloro and carbonitrile groups in 4-Oxazolecarbonitrile, 5-chloro-2-phenyl- would strongly deactivate the ring, making electrophilic attack unfavorable. Conversely, these electron-withdrawing substituents would make the oxazole ring more susceptible to nucleophilic attack, a reaction that is generally rare for unsubstituted oxazoles. tandfonline.compharmaguideline.com The most electron-deficient carbon, C2, is often the initial site for metallation or attack by strong nucleophiles. pharmaguideline.comresearchgate.net

Predictive chemical modeling for a compound like 4-Oxazolecarbonitrile, 5-chloro-2-phenyl- typically involves the development of QSAR models. mdpi.comnih.gov These models establish a mathematical relationship between the chemical structure and a specific endpoint, such as reaction rate or biological activity. This is achieved by calculating a variety of molecular descriptors that quantify different aspects of the molecule's physicochemical properties.

Interactive Table 1: Representative Molecular Descriptors for QSAR Modeling This table illustrates the types of descriptors that would be calculated for 4-Oxazolecarbonitrile, 5-chloro-2-phenyl- to build a predictive model. The values are hypothetical examples for illustrative purposes.

| Descriptor Class | Descriptor Name | Description |

| Electronic | Dipole Moment | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |

| Topological | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water; indicates hydrophobicity. |

| Physicochemical | Polar Surface Area (PSA) | Sum of surfaces of polar atoms; correlates with drug transport properties. |

The foundation for these descriptors lies in theoretical and computational chemistry, primarily using methods like Density Functional Theory (DFT). nih.gov DFT calculations can provide deep insights into the electronic structure and reactivity of a molecule. For 4-Oxazolecarbonitrile, 5-chloro-2-phenyl-, such calculations would yield key parameters that predict its chemical behavior.

Interactive Table 2: Illustrative Output from a DFT Calculation This table shows examples of quantum chemical parameters that can be calculated to predict reactivity. The values are hypothetical examples for illustrative purposes.

| Parameter | Description and Implication for Reactivity |

| HOMO Energy | Indicates the energy of the outermost electrons. A higher HOMO energy suggests greater reactivity as an electron donor (nucleophile). |

| LUMO Energy | Indicates the energy of the lowest energy empty orbital. A lower LUMO energy suggests greater reactivity as an electron acceptor (electrophile). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

| Mulliken Atomic Charges | Calculates the partial charge on each atom. This helps identify the most likely sites for nucleophilic (positive charge) and electrophilic (negative charge) attack. |

| Electrostatic Potential Map | A visual representation of charge distribution. Red regions (negative potential) are susceptible to electrophilic attack, while blue regions (positive potential) are susceptible to nucleophilic attack. |

Future Research Directions and Emerging Trends for 4 Oxazolecarbonitrile, 5 Chloro 2 Phenyl Research

Development of Green Chemistry and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on environmental stewardship is driving a paradigm shift away from traditional synthetic methods toward greener, more sustainable alternatives. For the synthesis of 4-Oxazolecarbonitrile, 5-chloro-2-phenyl- and its derivatives, future research will be heavily invested in methodologies that reduce waste, minimize energy consumption, and utilize non-hazardous materials. ijpsonline.comnih.gov

Key areas of development include the adoption of energy-efficient techniques such as microwave irradiation and ultrasonication. ijpsonline.commdpi.com These methods often lead to significant acceleration of reaction rates, improved product yields, and milder reaction conditions compared to conventional heating. nih.govresearchgate.net The simultaneous application of microwave and ultrasound (SMUI) is an emerging technique that could offer synergistic effects, further enhancing reaction efficiency for azole synthesis. researchgate.netsciforum.net

Furthermore, the exploration of alternative reaction media is a critical trend. The use of environmentally benign solvents like water, ionic liquids, or deep-eutectic solvents presents a significant opportunity to reduce the reliance on volatile and often toxic organic solvents. nih.govijpsonline.com Catalyst innovation is another cornerstone of this green transition. The development of reusable, heterogeneous catalysts, such as metal nanoparticles, can streamline purification processes and reduce chemical waste, aligning with the principles of sustainable chemistry. acs.org

Table 1: Emerging Green Synthetic Methodologies

| Methodology | Principle | Potential Advantages for Synthesizing 4-Oxazolecarbonitrile, 5-chloro-2-phenyl- | References |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy for efficient and uniform heating of the reaction mixture. | Accelerated reaction times, higher yields, increased product purity, milder conditions. | nih.govijpsonline.commdpi.com |

| Ultrasound-Assisted Synthesis (Sonochemistry) | Employs acoustic cavitation to create localized high-temperature and high-pressure zones, enhancing chemical reactivity. | Shortened reaction times, improved yields, effective for heterogeneous reactions. | ijpsonline.commdpi.comnih.gov |

| Combined Microwave-Ultrasound (SMUI) | Synergistic application of both energy sources to maximize reaction efficiency. | Potentially greater rate enhancement and yield improvement than either method alone. | researchgate.netsciforum.net |

| Use of Green Solvents | Replacement of volatile organic compounds (VOCs) with water, ionic liquids, or deep-eutectic solvents. | Reduced environmental impact, improved safety, potential for novel reactivity. | nih.govijpsonline.com |

| Reusable Catalysis | Application of solid-supported or nanoparticle catalysts that can be easily recovered and reused. | Simplified product purification, reduced waste, lower overall cost. | acs.org |

Exploration of Novel Reactivity Patterns and Undiscovered Derivatization Pathways

While the core structure of 4-Oxazolecarbonitrile, 5-chloro-2-phenyl- is defined, its full reactive potential remains largely uncharted. Future research will focus on systematically probing the reactivity of its constituent functional groups—the chloro substituent, the carbonitrile, the phenyl ring, and the oxazole (B20620) core itself—to unlock novel derivatization pathways.

The chlorine atom at the C5 position is a prime target for nucleophilic aromatic substitution (SNAr) reactions. tandfonline.com Research on analogous 2-aryl-5-chloro-1,3-oxazoles has demonstrated that this position is reactive towards N-, O-, and S-nucleophiles, opening avenues for the introduction of a wide array of functional groups. researchgate.net However, the reactivity of five-membered heterocycles in SNAr can be complex, and a deeper mechanistic understanding is needed. youtube.com The development of modern SNAr reactions, potentially proceeding through concerted mechanisms, could provide efficient access to new derivatives. nih.gov

The oxazole-4-carbonitrile (B1450848) moiety offers another hub for chemical modification. The nitrile group can be transformed into various other functionalities, such as amides, carboxylic acids, amines, or even other heterocyclic rings through cycloaddition reactions. The oxazole ring itself, though aromatic, can participate in reactions like Diels-Alder cycloadditions, serving as a diene to construct more complex polycyclic systems. wikipedia.org Furthermore, the 2-phenyl group can undergo standard electrophilic aromatic substitution to introduce additional substituents, thereby modulating the molecule's electronic and steric properties.

Table 2: Potential Derivatization Pathways

| Reactive Site | Reaction Type | Potential Reagents/Conditions | Resulting Functionality | References |

|---|---|---|---|---|

| C5-Chloro | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates | Amino, alkoxy, or thioether groups at C5. | tandfonline.comresearchgate.net |

| C4-Carbonitrile | Hydrolysis | Acidic or basic conditions | Carboxamide or carboxylic acid at C4. | researchgate.net |

| C4-Carbonitrile | Reduction | Reducing agents (e.g., LiAlH4, H2/catalyst) | Aminomethyl group at C4. | |

| Oxazole Ring | Diels-Alder Reaction | Electron-deficient alkenes/alkynes | Pyridine derivatives via a bicyclic intermediate. | wikipedia.org |

| 2-Phenyl Ring | Electrophilic Aromatic Substitution | Nitrating, halogenating, or acylating agents | Substituted phenyl ring (e.g., nitro, bromo, acetyl). |

Integration with Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring

The shift towards data-rich experimentation is revolutionizing chemical synthesis. mt.com Understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters in real-time are becoming standard practice. Future studies on 4-Oxazolecarbonitrile, 5-chloro-2-phenyl- will increasingly leverage Process Analytical Technology (PAT) to gain deeper mechanistic insights. mt.com

Techniques such as in-situ Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the continuous tracking of reactant consumption and product formation without the need for offline sampling. mt.comresearchgate.net Mass spectrometry (MS) based methods are particularly powerful for their sensitivity and specificity. Emerging techniques like Direct Analysis in Real Time (DART-MS) and Probe Electrospray Ionization (PESI-MS) enable the direct, real-time analysis of reaction mixtures with minimal sample preparation, offering a powerful tool for mechanistic studies and high-throughput screening. rsc.orgshimadzu.com

The ultimate integration of these techniques is the development of automated, internet-controlled reaction platforms. acs.org Such systems can monitor a reaction in real-time using multiple data streams and employ algorithms to autonomously self-optimize conditions (e.g., temperature, flow rate, reagent concentration) to achieve a desired outcome, such as maximizing yield or minimizing impurities. acs.org

Table 3: Advanced Real-Time Reaction Monitoring Techniques

| Technique | Information Provided | Key Advantages | References |

|---|---|---|---|

| In-situ FTIR/Raman | Concentration changes of key functional groups. | Non-destructive, provides kinetic data, applicable to liquid and slurry phases. | mt.com |

| In-situ NMR | Detailed structural information on reactants, intermediates, and products. | Provides unambiguous structural data, useful for complex reaction mixtures. | researchgate.net |

| DART-MS / PESI-MS | Molecular weight information of components in the reaction mixture. | High sensitivity, rapid analysis, minimal sample preparation, ideal for detecting trace intermediates. | rsc.orgshimadzu.com |

| Automated Self-Optimizing Platforms | Continuous, multi-parameter data streams for process control. | Enables autonomous optimization, improves safety, facilitates high-throughput experimentation. | acs.org |

Synergistic Computational-Experimental Approaches for Rational Design and Discovery

The synergy between computational chemistry and experimental synthesis is accelerating the discovery of new molecules with tailored properties. For 4-Oxazolecarbonitrile, 5-chloro-2-phenyl-, this integrated approach will be crucial for moving beyond serendipitous discovery toward the rational design of novel derivatives for specific applications.

Density Functional Theory (DFT) is a powerful tool for predicting the fundamental properties of molecules. irjweb.com It can be used to calculate optimized molecular geometries, electronic structures (such as HOMO-LUMO energy gaps), and reactivity parameters, providing theoretical insights that can guide experimental work. irjweb.comnih.gov For instance, DFT can help predict the most likely sites for electrophilic or nucleophilic attack, corroborating and guiding the exploration of new reactions. irjweb.com

In the context of drug discovery, molecular docking and pharmacophore modeling are indispensable tools. nih.gov These methods can predict how derivatives of the target compound might bind to specific biological targets, allowing for the in-silico screening of virtual libraries before committing resources to synthesis. jcchems.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models can further refine this process by correlating structural features with biological activity, enabling the design of compounds with enhanced potency and improved pharmacokinetic (ADMET) profiles. jcchems.comnih.gov

Table 4: Computational Methods in Rational Design

| Computational Method | Predicted Properties | Application in Research | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, HOMO-LUMO gap, electrostatic potential, reactivity indices. | Predicting chemical stability and reactivity; interpreting spectroscopic data. | irjweb.comirjweb.comnih.gov |

| Molecular Docking | Binding affinity and interaction modes with biological targets (e.g., enzymes, receptors). | Virtual screening for potential drug candidates; understanding mechanism of action. | nih.govjcchems.com |

| QSAR (Quantitative Structure-Activity Relationship) | Correlation between molecular structure and biological activity or physical properties. | Designing new derivatives with improved activity and predicting properties of unsynthesized compounds. | nih.gov |

| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Early-stage filtering of drug candidates to reduce late-stage attrition. | nih.govjcchems.com |

Unexplored Potential in Non-Traditional Material and Chemical Applications

While oxazole derivatives are heavily researched for their medicinal properties, the unique combination of functional groups in 4-Oxazolecarbonitrile, 5-chloro-2-phenyl- suggests significant, yet unexplored, potential in materials science and other chemical applications. tandfonline.comresearchgate.net

The core structure is a π-conjugated system, which is a fundamental characteristic of organic electronic materials. The presence of the strongly electron-withdrawing cyano group can significantly alter the electronic and optical properties of conjugated molecules. rsc.org This opens up the possibility of designing derivatives for use as active layers in organic solar cells, components of organic light-emitting diodes (OLEDs), or as materials with nonlinear optical properties. rsc.orgresearchgate.net

Furthermore, the inherent fluorescence observed in some related oxazole structures, such as oxazole-4-carboxylates, suggests that derivatives of 4-Oxazolecarbonitrile, 5-chloro-2-phenyl- could be developed as novel fluorescent probes or sensors. researchgate.net The sensitivity of their fluorescence to the local environment could be tuned by modifying the substituents, making them useful for chemical or biological imaging applications. The molecule could also serve as a specialized building block (synthon) for the synthesis of more complex, functional organic materials or polymers, where the oxazole core imparts specific thermal, electronic, or photophysical properties to the final material.

Table 5: Potential Non-Traditional Applications

| Potential Application Area | Relevant Structural Features | Future Research Focus | References |

|---|---|---|---|

| Organic Electronics (e.g., OSCs, OLEDs) | π-conjugated phenyl-oxazole system; electron-withdrawing cyano group. | Synthesis of oligomers/polymers; tuning HOMO/LUMO levels via derivatization. | rsc.orgresearchgate.net |

| Fluorescent Probes & Sensors | Aromatic, heterocyclic core with potential for fluorescence. | Investigating photophysical properties (quantum yield, solvatochromism); linking to analyte-responsive groups. | researchgate.net |

| Functional Dyes | Chromophoric structure with tunable electronic properties. | Exploring colorimetric responses to stimuli (e.g., pH, metal ions); derivatization to tune absorption spectra. | |

| Advanced Polymer Synthesis | Reactive handles (C5-Cl) for polymerization; rigid, thermally stable core. | Incorporation as a monomer into high-performance polymers to impart specific properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.